molecular formula C89H134F3N25O28S B12540973 H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA

H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA

Cat. No.: B12540973
M. Wt: 2091.2 g/mol
InChI Key: FDGPQRJKYKQKKL-COERCSAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA is a peptide sequence composed of 18 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Sequential addition of protected amino acids: to the growing peptide chain.

    Deprotection and coupling reactions: to form peptide bonds.

    Cleavage of the peptide: from the resin and removal of protecting groups.

Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acids , coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) , and cleavage reagents such as trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the repetitive steps of SPPS, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity .

Chemical Reactions Analysis

Types of Reactions

The peptide H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The peptide H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes . The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide .

Comparison with Similar Compounds

Similar Compounds

  • H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH
  • H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA

Uniqueness

The peptide This compound is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This modification can influence the peptide’s solubility, stability, and biological activity, making it distinct from other similar peptides .

Properties

Molecular Formula

C89H134F3N25O28S

Molecular Weight

2091.2 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C87H133N25O26S.C2HF3O2/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117;3-2(4,5)1(6)7/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138);(H,6,7)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-;/m0./s1

InChI Key

FDGPQRJKYKQKKL-COERCSAOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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